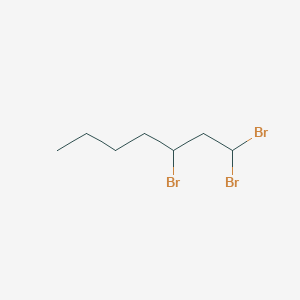
1,1,3-Tribromoheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3-Tribromoheptane is an organic compound with the molecular formula C7H13Br3 It is a derivative of heptane, where three bromine atoms are substituted at the 1st and 3rd positions of the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,3-Tribromoheptane can be synthesized through the bromination of heptane. The process typically involves the addition of bromine (Br2) to heptane in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The bromination reaction is monitored closely to prevent over-bromination and ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1,1,3-Tribromoheptane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Reduction Reactions: The compound can be reduced to heptane by using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Substitution: Formation of heptanol, heptanenitrile, or heptanamine.
Elimination: Formation of heptenes.
Reduction: Formation of heptane.
Scientific Research Applications
1,1,3-Tribromoheptane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other brominated compounds and as an intermediate in multi-step synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceuticals.
Industry: It is used in the production of flame retardants and other brominated industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1,3-tribromoheptane involves its interaction with nucleophiles and electrophiles. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes. The specific molecular targets and pathways depend on the nature of the reacting species and the reaction conditions.
Comparison with Similar Compounds
1,2,3-Tribromoheptane: Another brominated derivative of heptane with bromine atoms at the 1st, 2nd, and 3rd positions.
1,2,3-Tribromopropane: A shorter chain brominated compound with similar reactivity.
1,1,1-Tribromoheptane: A structural isomer with all three bromine atoms at the 1st position.
Uniqueness: 1,1,3-Tribromoheptane is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of bromine atoms at the 1st and 3rd positions allows for selective reactions that are not possible with other isomers or similar compounds.
Properties
CAS No. |
90278-16-3 |
|---|---|
Molecular Formula |
C7H13Br3 |
Molecular Weight |
336.89 g/mol |
IUPAC Name |
1,1,3-tribromoheptane |
InChI |
InChI=1S/C7H13Br3/c1-2-3-4-6(8)5-7(9)10/h6-7H,2-5H2,1H3 |
InChI Key |
PEIABAXPPRGXFD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC(Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


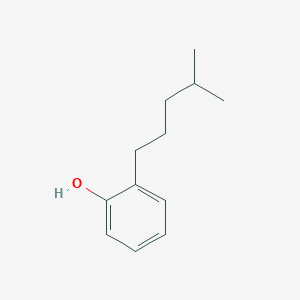
![5-Methyl-6-{(E)-[(phenanthren-9-yl)imino]methyl}quinazoline-2,4-diamine](/img/structure/B14348729.png)
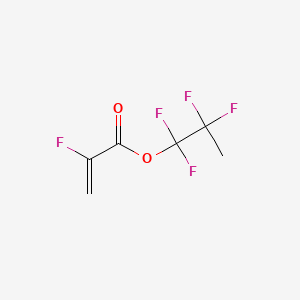
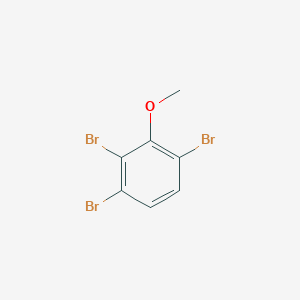
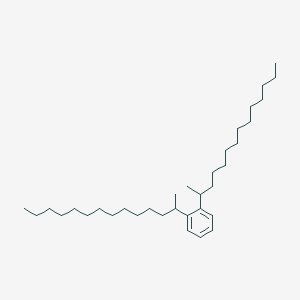

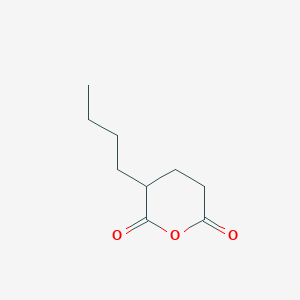
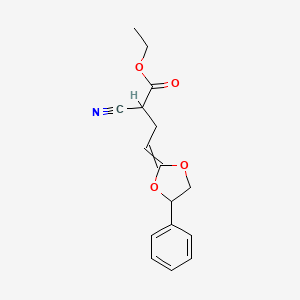
![3-[2-(Dipropylamino)ethyl]-3-(pyridin-2-yl)-1-oxaspiro[4.5]decan-2-one](/img/structure/B14348776.png)

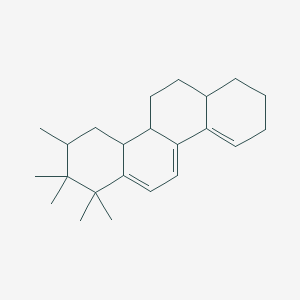
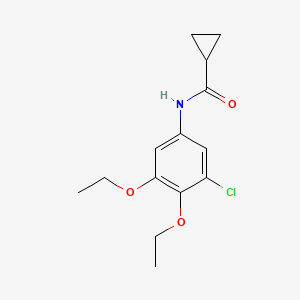
![N-[Methoxy(dimethyl)silyl]-1,1-dimethylsilanimine](/img/structure/B14348810.png)

